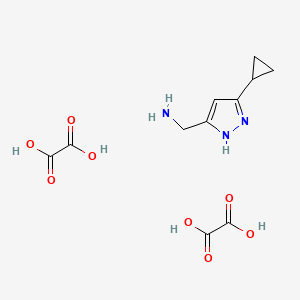
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications : Compounds related to (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer treatment (Ramazani et al., 2014).
Cyclooxygenase-2 Inhibition : Research into 1,5-diarylpyrazole derivatives, which are structurally similar to this compound, has shown these compounds to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
CB1 Receptor Antagonism : Compounds containing cyclopropyl groups, akin to this compound, have been found to act as cannabinoid type 1 (CB1) receptor antagonists. This suggests potential applications in treating obesity and metabolic syndrome (Szabó et al., 2009).
Antimicrobial Properties : Derivatives of this compound have been synthesized and shown to possess potent antimicrobial activities. This indicates possible use in developing new antimicrobial agents (Raju et al., 2010).
Herbicidal Activity : Some derivatives of this compound have shown promising herbicidal activities, suggesting potential applications in agriculture (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary target of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects of this include reduced cell proliferation and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds are generally well-absorbed and have good bioavailability . The compound’s metabolism, distribution, and excretion are currently unknown and would need further investigation .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This could potentially lead to cell death in rapidly dividing cells. In the context of cancer treatment, this could result in the reduction of tumor size and the prevention of metastasis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate involves the reaction of cyclopropyl hydrazine with acrylonitrile to form 5-cyclopropyl-1H-pyrazole-3-carbonitrile, which is then reduced to 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with methanamine to form the desired product. The dioxalate salt is formed by reacting the amine with oxalic acid.", "Starting Materials": [ "Cyclopropyl hydrazine", "Acrylonitrile", "Sodium borohydride", "Hydrochloric acid", "Thionyl chloride", "Methanamine", "Oxalic acid" ], "Reaction": [ "Cyclopropyl hydrazine is reacted with acrylonitrile in the presence of sodium borohydride to form 5-cyclopropyl-1H-pyrazole-3-carbonitrile.", "The carbonitrile is then reduced to 5-cyclopropyl-1H-pyrazole-3-carboxylic acid using hydrochloric acid and thionyl chloride.", "The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with methanamine to form (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine.", "The amine is then reacted with oxalic acid to form the dioxalate salt of the desired product." ] } | |
CAS No. |
1609396-33-9 |
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C7H11N3.C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);(H,3,4)(H,5,6) |
InChI Key |
MONDHJASQDUCBS-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


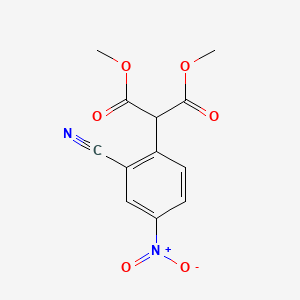

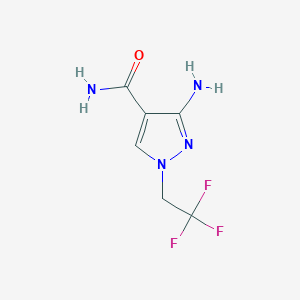
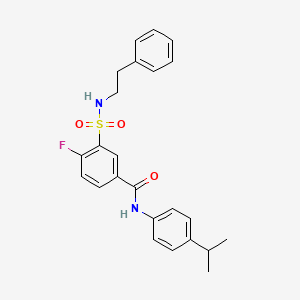

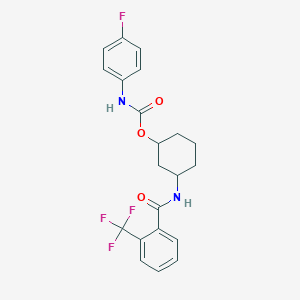

![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)
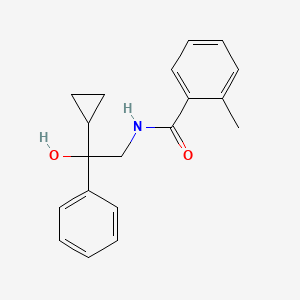

![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)
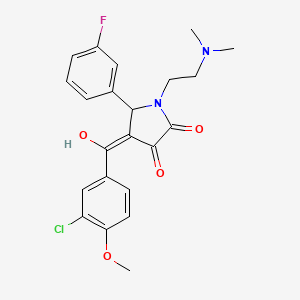
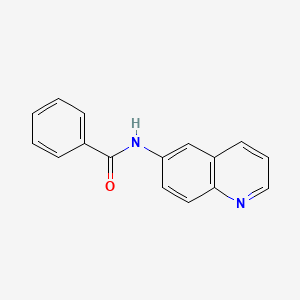
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
